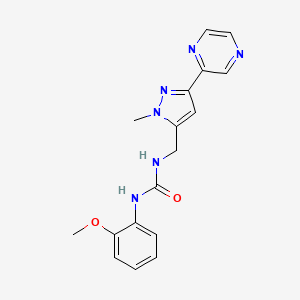

1-(2-methoxyphenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(2-methoxyphenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea" is a molecule that appears to be designed for biological activity, given its structural complexity and the presence of multiple heterocyclic components. The molecule includes a methoxyphenyl group, a pyrazinyl group, and a pyrazolyl group, all of which are common motifs in medicinal chemistry for their potential interactions with biological targets.

Synthesis Analysis

The synthesis of related urea compounds has been reported in the literature. For instance, a series of (imidazo[1,2-a]pyrazin-6-yl)ureas were synthesized using 6-aminoimidazo[1,2-a]pyrazine as a key intermediate . Another relevant synthesis involved the reaction of N-(benzyloxy)urea with various ketones under acidic conditions to yield 1-benzyloxy-2(1H)-pyrimidinones and 1-benzyloxy-2(1H)-pyrazinones . Additionally, 1,3-disubstituted ureas containing pyrazole and (adamantan-1-yl)methyl fragments were synthesized from 1-(isocyanatomethyl)adamantane and aminopyrazoles . These methods could potentially be adapted to synthesize the compound , although the specific synthetic route for this molecule is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of a urea moiety, which is a functional group consisting of a carbonyl group flanked by two amine groups. This moiety is known to form hydrogen bonds, which can be crucial for the interaction with biological targets. The heterocyclic components, such as pyrazinyl and pyrazolyl rings, contribute to the molecule's ability to interact with various enzymes or receptors through pi-pi stacking or as hydrogen bond acceptors or donors .

Chemical Reactions Analysis

The chemical reactivity of urea derivatives can vary depending on the substituents attached to the urea moiety. For example, the presence of an N-hydroxyamide group in related heterocycles has been shown to form complexes with iron(III) ions . The reactivity of the pyrazole and pyrazinyl groups in the context of enzyme inhibition has also been explored, with some compounds showing inhibitory activity against human soluble epoxide hydrolase (sEH) . These findings suggest that the compound may also exhibit interesting reactivity with metal ions or enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. The solubility of such compounds in water can be moderate, as seen with the 1,3-disubstituted ureas containing pyrazole, which had water solubility ranging from 45-85 µmol/l . The presence of methoxy and pyrazinyl groups can also affect the molecule's lipophilicity, which is an important factor in determining its pharmacokinetic properties. The stability of the compound, particularly in acidic or basic conditions, would be an important consideration for its potential use as a therapeutic agent.

Aplicaciones Científicas De Investigación

Hydrogel Formation and Rheological Properties

One study explored the properties of a structurally related urea compound, which forms hydrogels in acidic conditions. The research highlights how the rheology and morphology of these gels can be tuned by varying the anion identity, presenting a method for adjusting the physical properties of these materials. Such gels have potential applications in drug delivery systems and tissue engineering, where the mechanical properties of the hydrogel are crucial (Lloyd & Steed, 2011).

Antiproliferative Agents

Another investigation discovered a series of ureas with significant antiproliferative activity against non-small cell lung cancer cell lines. The study underlines the potential of these compounds to induce selective cytostatic effects, particularly in cell lines with mutated P53, suggesting a new avenue for cancer therapy targeting specific genetic mutations (Bazin et al., 2016).

Synthesis of Heterocycles with Metal Complexation

Research on the synthesis of heterocycles, including pyrazinones and pyrimidinones, demonstrated the ability of related urea compounds to form complexes with iron(III). These complexes exhibit lower stability constants than natural compounds, suggesting their utility in studying metal-ligand interactions or developing novel coordination compounds (Ohkanda et al., 1993).

Antimicrobial Activity

Further research into the functionalization reactions of related pyrazole compounds showed antimicrobial activity against various bacteria and yeasts. This opens up potential applications in developing new antimicrobial agents or coatings, particularly in medical devices or surfaces prone to bacterial colonization (Korkusuz et al., 2013).

Corrosion Inhibition

A study on pyranopyrazole derivatives, including similar structural analogs, investigated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This research suggests potential industrial applications in protecting metal surfaces, especially in harsh chemical environments (Yadav et al., 2016).

Propiedades

IUPAC Name |

1-(2-methoxyphenyl)-3-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O2/c1-23-12(9-14(22-23)15-11-18-7-8-19-15)10-20-17(24)21-13-5-3-4-6-16(13)25-2/h3-9,11H,10H2,1-2H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHUSLCXKQQLNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxyphenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorobenzyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2542699.png)

![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one](/img/structure/B2542701.png)

![methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate](/img/structure/B2542702.png)

![3,6-dichloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2542703.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2542706.png)

![2-hydroxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one](/img/structure/B2542714.png)